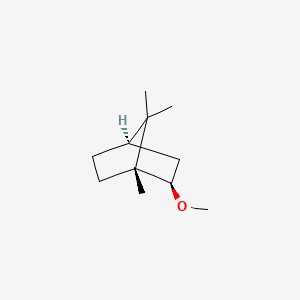
(+/-)-Isobornyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Isobornyl methyl ether is an organic compound belonging to the class of ethers. It is derived from isoborneol, a bicyclic monoterpene, and methanol. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+/-)-Isobornyl methyl ether can be synthesized through the reaction of isoborneol with methanol in the presence of an acid catalyst. The typical reaction conditions involve heating the mixture to facilitate the etherification process. The reaction can be represented as follows:
Isoborneol+MethanolAcid Catalyst(+/-)-Isobornyl methyl ether+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes where isoborneol and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Isobornyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ether back to isoborneol or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include isoborneol derivatives or carboxylic acids.
Reduction: The primary product is isoborneol.
Substitution: Depending on the substituent introduced, various functionalized ethers can be formed.
Scientific Research Applications
(+/-)-Isobornyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism by which (+/-)-Isobornyl methyl ether exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoborneol: The precursor to (+/-)-Isobornyl methyl ether, sharing a similar bicyclic structure.
Bornyl acetate: Another ether derived from borneol, used in fragrances and flavorings.
Terpineol: A monoterpene alcohol with similar applications in fragrances and organic synthesis.
Uniqueness
This compound is unique due to its specific structure and properties, which confer distinct reactivity and applications compared to other similar compounds. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its reactivity allows for diverse applications in organic synthesis and research.
Properties
CAS No. |
5331-32-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1S,4R)-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3/t8-,9?,11-/m1/s1 |
InChI Key |
ZRHVOKYSOWTPIG-RFSSFMFUSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C1(C)C)CC2OC |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
Key on ui other cas no. |
5331-32-8 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















